2-chloro-4-nitrobenzyl 4-bromobenzoate

Physical Organic Chemistry Kinetics Nucleophilic Displacement

Select this compound for its unique orthogonal reactivity: the electron‑deficient 2‑chloro‑4‑nitrobenzyl ester enables selective nucleophilic displacement, while the para‑bromobenzoate moiety is a robust handle for Pd‑catalyzed cross‑couplings. This exact substitution pattern is essential for established synthetic routes; analogs alter reaction kinetics and selectivity. Choose for predictive reactivity in medicinal chemistry and mechanistic studies.

Molecular Formula C14H9BrClNO4
Molecular Weight 370.58 g/mol
Cat. No. B5012493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-nitrobenzyl 4-bromobenzoate
Molecular FormulaC14H9BrClNO4
Molecular Weight370.58 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)OCC2=C(C=C(C=C2)[N+](=O)[O-])Cl)Br
InChIInChI=1S/C14H9BrClNO4/c15-11-4-1-9(2-5-11)14(18)21-8-10-3-6-12(17(19)20)7-13(10)16/h1-7H,8H2
InChIKeyDOBSRCPRQNMDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-nitrobenzyl 4-bromobenzoate: A Dual-Functionalized Aromatic Ester Building Block for Precision Organic Synthesis


2-Chloro-4-nitrobenzyl 4-bromobenzoate is an aromatic ester characterized by the ester linkage of a 2-chloro-4-nitrobenzyl alcohol moiety to a 4-bromobenzoic acid moiety . The compound possesses a molecular formula of C14H9BrClNO4 and a monoisotopic mass of 368.94 Da . This dual-functionalized structure combines an electron-deficient, ortho-chloro-para-nitrobenzyl group with a para-bromoaryl ester, presenting multiple distinct reactive sites (aryl bromide, nitro group, benzylic ester) that are individually addressable in sequential synthetic transformations. Its primary role is as a versatile intermediate in the synthesis of more complex organic molecules, particularly where both electrophilic aromatic substitution (via the nitro group) and transition metal-catalyzed cross-coupling reactions (via the aryl bromide) are required in a single scaffold.

Why Generic Substitution of 2-Chloro-4-nitrobenzyl 4-bromobenzoate is Scientifically Inadvisable


Substituting 2-chloro-4-nitrobenzyl 4-bromobenzoate with a seemingly similar halogenated benzyl benzoate (e.g., 4-nitrobenzyl 4-bromobenzoate, benzyl 4-bromobenzoate, or 2-chloro-4-nitrobenzyl benzoate) is not a scientifically sound practice because the specific combination of electron-withdrawing groups (EWGs) and leaving groups dictates both the compound's reactivity profile and its synthetic utility. The 2-chloro substituent on the benzyl ring is not merely an additional halogen; it introduces a unique steric and electronic influence on nucleophilic displacement reactions, as demonstrated in kinetic studies [1]. Furthermore, the presence of both an aryl bromide (a handle for Pd-catalyzed cross-coupling) and an activated benzylic ester (a site for nucleophilic substitution) provides orthogonal reactivity that is lost in analogs lacking either the para-bromo or the ortho-chloro-para-nitro substitution pattern. Choosing a close analog without precise, quantitative justification from the literature risks altering reaction kinetics, changing the selectivity of subsequent synthetic steps, and invalidating established synthetic routes that rely on the compound's specific reactivity.

Quantitative Differentiation of 2-Chloro-4-nitrobenzyl 4-bromobenzoate from Close Analogs: An Evidence-Based Guide for Procurement


Quantified Reactivity in Nucleophilic Displacement: 2-Chloro-4-nitrobenzyl 4-bromobenzoate vs. Unsubstituted and Electron-Withdrawing Group (EWG)-Substituted Analogs

The reactivity of 2-chloro-4-nitrobenzyl 4-bromobenzoate (where X = 4-Br) in nucleophilic displacement reactions can be quantitatively positioned within a series of 2-chloro-4-nitrophenyl X-substituted benzoates [1]. While the exact kN value for the 4-Br substrate is not explicitly listed in the text, its reactivity is directly bounded by the provided data for X = 3,5-(NO2)2 and X = H. The study shows that the second-order rate constant (kN) for the reaction with hydrazine decreases as the substituent X changes from a strong electron-withdrawing group (EWG) to an electron-donating group (EDG). Specifically, kN decreases from 550 M⁻¹s⁻¹ (for X = 3,5-(NO2)2) to 6.62 M⁻¹s⁻¹ (for X = H) [1]. Given that 4-Br is a moderately electron-withdrawing group (σp = 0.23), its kN is predicted to fall between these two extremes, significantly lower than that of the highly activated 3,5-dinitro analog but higher than the unsubstituted phenyl ring. This places the 4-bromo derivative in a distinct reactivity class compared to analogs with stronger or weaker EWGs, which is critical for applications where a specific, non-extreme reaction rate is desired.

Physical Organic Chemistry Kinetics Nucleophilic Displacement

Ortho-Chloro Substituent Effect on Reactivity and Reaction Mechanism: A Distinguishing Feature from Non-Chlorinated Analogs

The presence of the 2-chloro substituent on the benzyl ring of 2-chloro-4-nitrobenzyl 4-bromobenzoate is not a passive structural feature; it actively modulates the reaction mechanism and the observed α-effect in nucleophilic displacement [1]. The study notes that the trend in the α-effect for this series (where the α-effect increases as X becomes a stronger EDG) is the opposite of that reported for analogous 4-nitrophenyl benzoates [1]. The authors explicitly attribute this difference to the presence of the 2-chloro substituent, which likely exerts steric hindrance in the formation of a cyclic transition state. This means that 2-chloro-4-nitrobenzyl 4-bromobenzoate will not behave as a simple analog of a 4-nitrobenzyl ester; the ortho-chloro group fundamentally alters the reaction pathway and the sensitivity of the reaction to the nature of the nucleophile.

Reaction Mechanism Steric Effects Structure-Activity Relationship

Molecular Weight and LogP Differentiation from Key Analogs

2-Chloro-4-nitrobenzyl 4-bromobenzoate possesses a molecular weight of 370.58 g/mol and a monoisotopic mass of 368.94 Da . This differentiates it from close analogs. For example, benzyl 4-bromobenzoate has a molecular weight of 291.14 g/mol and a LogP of 4.80 , while 4-nitrobenzyl 4-bromobenzoate (an isomer) has a molecular weight of 336.14 g/mol [1]. The target compound's higher molecular weight and the presence of both chlorine and bromine atoms provide a distinct isotopic pattern that is advantageous for mass spectrometry-based applications. The predicted LogP for the target compound, while not directly available from these sources, is expected to be higher than that of benzyl 4-bromobenzoate due to the additional chlorine and nitro groups, and may differ from that of its isomer due to the different positioning of the electron-withdrawing groups.

Physicochemical Properties Drug Design Lead Optimization

High-Value Research Applications for 2-Chloro-4-nitrobenzyl 4-bromobenzoate Stemming from Differentiated Evidence


Kinetic and Mechanistic Studies of Nucleophilic Acyl Substitution

As demonstrated by the kinetic study of 2-chloro-4-nitrophenyl X-substituted benzoates [1], this compound serves as a valuable substrate for investigating the interplay between steric and electronic effects in nucleophilic displacement reactions. Researchers can utilize 2-chloro-4-nitrobenzyl 4-bromobenzoate to further probe the α-effect and the influence of ortho-substituents on reaction mechanism, leveraging the distinct behavior of the 2-chloro-4-nitrobenzyl leaving group compared to simpler 4-nitrophenyl esters. Its intermediate reactivity (inferred from its 4-Br substituent) makes it suitable for studies where the reaction rate needs to be moderate enough for accurate kinetic measurement.

Synthesis of Complex Molecular Scaffolds via Orthogonal Functionalization

The compound's structure presents two primary reactive centers with orthogonal reactivity: (1) the aryl bromide on the benzoate moiety, which is suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1]; and (2) the benzylic ester, which is activated toward nucleophilic substitution by the electron-withdrawing nitro and chloro groups. This orthogonal reactivity is confirmed by the compound's use as an intermediate in the synthesis of more complex molecules. This makes it an ideal building block for constructing diverse libraries of compounds in medicinal chemistry or materials science, where sequential, chemoselective transformations are required.

Analytical Method Development and Validation

The distinct molecular weight (370.58 g/mol) and halogen pattern (Br, Cl) of 2-chloro-4-nitrobenzyl 4-bromobenzoate, which differentiates it from analogs like benzyl 4-bromobenzoate (291.14 g/mol) and its isomer (336.14 g/mol) [2], make it an excellent candidate for use as an internal standard or reference compound in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays. Its unique isotopic envelope provides a clear, unambiguous signature that aids in identification and quantification, even in complex sample matrices.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-chloro-4-nitrobenzyl 4-bromobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.